molecular formula C8H9FN2O B1309197 2-(4-Fluorophenyl)acetohydrazide CAS No. 34547-28-9

2-(4-Fluorophenyl)acetohydrazide

Cat. No. B1309197
CAS RN: 34547-28-9
M. Wt: 168.17 g/mol
InChI Key: PFBNINAURUGQRR-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)acetohydrazide is a fluorinated organic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 2-(4-Fluorophenyl)acetohydrazide, it does include research on closely related compounds that can offer insights into the behavior and characteristics of similar molecular structures.

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol,' which emphasizes environmentally friendly methods. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a compound with a similar fluorinated aromatic ring, was synthesized and characterized through elemental, spectral, and X-ray crystallographic analyses . Another related compound, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, was produced by reacting 4-fluorobenzaldehyde with a hydrazide derivative . These methods provide a foundation for understanding how 2-(4-Fluorophenyl)acetohydrazide might be synthesized.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, revealed an almost planar molecule with trans configuration around the C=N double bond . The crystal packing is often stabilized by hydrogen bonds and other weak interactions, which are crucial for the stability of the compound .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be explored through various molecular descriptors and reactivity surfaces. Theoretical calculations, such as those performed on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, help explain the reactivity of these molecules . Molecular docking studies can also provide insights into how these compounds might interact with biological enzymes, as seen with the docking of a fluorinated aminonitrile into the indoleamine 2,3-dioxygenase enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by their molecular structure. For instance, the compound 2-(4-fluorophenoxy) acetic acid, which shares the 4-fluorophenyl motif, was synthesized and its crystal structure was elucidated, revealing intermolecular interactions that contribute to its stability . Theoretical studies, including density functional theory (DFT) calculations, provide further insights into the stability and reactivity of these molecules .

Scientific Research Applications

Nonlinear Optical Properties

  • Hydrazones, including those related to 2-(4-Fluorophenyl)acetohydrazide, have been synthesized and investigated for their nonlinear optical properties. These compounds show potential for applications in optical devices like optical limiters and switches due to their notable optical power limiting behavior (Naseema et al., 2010).

Antimycobacterial and Anticonvulsant Activities

  • Derivatives of 2-(4-Fluorophenyl)acetohydrazide have been studied for their antimycobacterial and anticonvulsant activities. Some of these compounds have shown promising results against specific strains like M. fortiutum and exhibited anticonvulsant activity in preclinical models (Gülerman et al., 1997).

Antimicrobial and Antiproliferative Effects

  • Research on derivatives of 2-(4-Fluorophenyl)acetohydrazide has demonstrated their antimicrobial and antiproliferative effects. These compounds have been evaluated against various bacterial strains and human cancer cell lines, showing moderate to good activity (Kumar et al., 2013).

Synthesis of Metal Complexes

  • The compound has been used in the synthesis of metal complexes with transition metal ions like Fe2+, Co2+, Ni2+, and Zn2+. These complexes have been studied for their antimicrobial activity, indicating the compound's role in forming multidentate ligands (Patil et al., 2015).

Antitubercular Agents

  • Derivatives of 2-(4-Fluorophenyl)acetohydrazide have been explored as potential antitubercular agents. These compounds have shown significant inhibition of mycobacterial growth in vitro, with some derivatives being as potent as standard antitubercular drugs (Desai et al., 2016).

Crystal Structure Analysis

  • The crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, a derivative, has been determined, contributing to the understanding of molecular conformation and intermolecular interactions, which is important for drug design and material science applications (Li Wei-hua et al., 2006).

Anticancer Agents

  • Thiosemicarbazide derivatives of 2-(4-Fluorophenyl)acetohydrazide have been synthesized and evaluated as potential anticancer agents. These compounds have shown cytotoxicity against melanoma cells, highlighting their potential in cancer treatment (Kozyra et al., 2022).

Safety And Hazards

2-(4-Fluorophenyl)acetohydrazide is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNINAURUGQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396201
Record name 2-(4-fluorophenyl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)acetohydrazide

CAS RN

34547-28-9
Record name 4-Fluorobenzeneacetic acid hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)acetohydrazide
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Synthesis routes and methods I

Procedure details

To a solution of hydrazine (0.46 mL, 14.49 mmol, 2.5 equiv) in CH2Cl2 (29 mL) was added slowly over 30 sec 2-(4-fluorophenyl)acetyl chloride (0.79 mL, 5.79 mmol, 1.0 equiv). Slight warming of the mixture and white precipitate were observed. After stirring 45 min, the mixture was poured into a saturated aqueous solution of NaHCO3, layered with CH2Cl2 forming a thick emulsion. This emulsion was filtered through a medium glass frit to give a biphasic homogenous solution. This was extracted with CH2Cl2 (×3). The combined CH2Cl2 extracts were dried (Na2SO4) and then concentrated in vacuo to provide the title compound (1.22 g, 124% yield) as a white solid. Source of extra mass is unclear as product is of high purity. Extra mass may reflect a measuring error of the acid chloride. 1H NMR (400 MHz, CDCl3) δ ppm 7.19-7.24 (m, 2H), 6.99-7.07 (m, 2H), 6.60 (s, 1H), 3.85 (d, J=2.01 Hz, 2H), 3.52 (s, 2H); LCMS (ES+, (M+H)+) m/z 169.22.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.79 mL
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reactant
Reaction Step One
Quantity
29 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
124%

Synthesis routes and methods II

Procedure details

7-[5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl]-1,6-naphthyridin-8-ol. In a similar manner to that described in example 1 from of 8-hydroxy-1,6-naphthyridine-7-carbonitrile (30 mg, 0.18 mmol) and 2-(4-fluorophenyl)acetic hydrazide (147 mg, 0.90 mmol) was formed the title compound (9 mg, 16%) as a yellow solid. 1H NMR (CDCl3/CD3OD): δ 9.14 (m, 1 H), 8.80 (s, 1 H), 8.28 (m, 1 H), 7.61 (dd, J=8.4, 4.5 Hz, 1 H), 7.33 (dd, J=8.7, 5.7 Hz, 2 H), 6.99 (t, J=8.7 Hz, 2 H), 4.17 (s, 2 H); 9F NMR (CDCl3/CD3OD): δ −116.72; MS m/z 344 (M+Na).
Name
7-[5-(4-Fluorobenzyl)-4H-1,2,4-triazol-3-yl]-1,6-naphthyridin-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Yield
16%

Synthesis routes and methods III

Procedure details

Neat anhydrous hydrazine 20 mL was added to a slurry of (4-fluorophenyl)acetic acid methyl ester (Acros Organics USA, Morris Plains, N.J., 25.66 g, 152.5 mmol) in MeOH (120 mL) and the mixture was heated to 60° C. with reflux condenser under nitrogen for 2 hrs. Cooled to room temperature, evaporated to dryness (room temperature to 60° C., 100 Torr to 7 Torr). The solid residue was re-crystallized from 1-propanol , 100 mL (reflux to room temperature, overnight). The crystallized product was collected by filtration, washed with 1-propanol and dried on high vacuum. [1st fraction]
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25.66 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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